3',4'-Dibromo-2'-fluorophenacyl bromide

CAS No.: 1806350-79-7

Cat. No.: VC2761363

Molecular Formula: C8H4Br3FO

Molecular Weight: 374.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806350-79-7 |

|---|---|

| Molecular Formula | C8H4Br3FO |

| Molecular Weight | 374.83 g/mol |

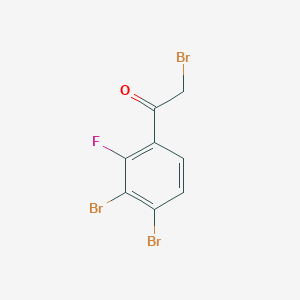

| IUPAC Name | 2-bromo-1-(3,4-dibromo-2-fluorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 |

| Standard InChI Key | ACLNARMPXJTDIL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br |

Introduction

Structural Characteristics and Nomenclature

Molecular Structure

3',4'-Dibromo-2'-fluorophenacyl bromide features a phenyl ring with specific halogen substitutions at the 3' and 4' positions (bromine atoms) and the 2' position (fluorine atom). Additionally, it contains a bromoacetyl group (-COCH₂Br) attached to the phenyl ring. This structural arrangement results in a molecule with multiple reactive sites that can participate in various chemical transformations.

Molecular Formula and Weight

Based on the structural analysis, we can determine the following basic properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Br₃FO |

| Molecular Weight | Approximately 374.83 g/mol |

| Exact Mass | Approximately 373.78 Da |

The presence of three bromine atoms contributes significantly to the molecular weight, while the fluorine atom adds to its unique reactivity profile .

Nomenclature and Identifiers

Physical and Chemical Properties

Physical Characteristics

Although specific data for 3',4'-Dibromo-2'-fluorophenacyl bromide is limited, we can infer its physical properties from related compounds:

Chemical Reactivity

The chemical reactivity of 3',4'-Dibromo-2'-fluorophenacyl bromide is defined by three key structural features:

-

The bromoacetyl group (-COCH₂Br), which is highly reactive toward nucleophiles

-

The halogenated aromatic ring, which influences the electronic distribution

-

The specific pattern of halogen substitution (3',4'-dibromo-2'-fluoro), which creates a unique electronic environment

Based on the reactivity patterns of similar compounds, this molecule would likely participate in the following reaction types:

-

Nucleophilic substitution at the bromoacetyl group

-

Condensation reactions involving the ketone functionality

-

Metal-catalyzed coupling reactions involving the halogenated positions

Synthesis Methods and Preparation

Synthesis Considerations

The synthesis of 3',4'-Dibromo-2'-fluorophenacyl bromide presents several challenges:

-

Regioselectivity: Achieving selective bromination at the 3' and 4' positions requires careful control of reaction conditions

-

Side reactions: Multiple bromination sites can lead to over-brominated byproducts

-

Purification: Separation from structurally similar byproducts may require sophisticated chromatographic techniques

Based on similar synthetic procedures, the reaction would likely proceed with moderate to good yields (60-80%) under optimized conditions .

Applications in Research and Industry

Chemical Synthesis Applications

3',4'-Dibromo-2'-fluorophenacyl bromide likely serves as a valuable intermediate in organic synthesis, particularly in:

-

Construction of heterocyclic compounds through condensation reactions

-

Synthesis of modified ketones via substitution of the bromoacetyl group

-

Preparation of fluorinated compounds with specific substitution patterns

Material Science Applications

The halogen-rich structure of 3',4'-Dibromo-2'-fluorophenacyl bromide suggests potential applications in:

-

Development of flame-retardant materials

-

Synthesis of specialty polymers

-

Creation of photoactive compounds

Spectroscopic Properties and Structural Confirmation

Predicted Spectroscopic Features

Based on its structure, 3',4'-Dibromo-2'-fluorophenacyl bromide would exhibit characteristic spectroscopic patterns:

| Spectroscopic Method | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (δ ~7-8 ppm) and methylene protons adjacent to bromine (δ ~4-4.5 ppm) |

| ¹³C NMR | Carbonyl carbon signal (δ ~190-195 ppm), carbon signals influenced by halogen substitution |

| IR Spectroscopy | Strong C=O stretching band (~1680-1700 cm⁻¹), C-Br and C-F stretching bands |

| Mass Spectrometry | Molecular ion pattern reflecting the isotope distribution of three bromine atoms, characteristic fragmentation pattern |

These spectroscopic features would be essential for confirming the structure and purity of synthesized 3',4'-Dibromo-2'-fluorophenacyl bromide.

Structure-Activity Relationships

Effect of Halogen Substitution Pattern

The specific arrangement of bromine and fluorine atoms in 3',4'-Dibromo-2'-fluorophenacyl bromide likely influences its chemical and biological properties:

Comparison with Related Compounds

A comparative analysis of 3',4'-Dibromo-2'-fluorophenacyl bromide with structurally similar compounds reveals important structure-activity relationships:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume